molecular formula C17H16N2O4S B2436386 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795422-65-9

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2436386
CAS No.: 1795422-65-9
M. Wt: 344.39
InChI Key: IMWKHALZZUITOR-UHFFFAOYSA-N
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Description

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a naphthalene sulfonyl group attached to an azetidine ring, which is further connected to a pyrrolidine-2,5-dione moiety

Properties

IUPAC Name

1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWKHALZZUITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the sulfonylation of naphthalene to introduce the naphthalen-1-ylsulfonyl group. This is followed by the formation of the azetidine ring through cyclization reactions. The final step involves the attachment of the pyrrolidine-2,5-dione group, often through nucleophilic substitution or condensation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in organic synthesis.

Biology

Due to its structural features, the compound is a candidate for studying enzyme interactions and protein binding. It may modulate biological activities through specific interactions with molecular targets such as enzymes or receptors.

Industry

In industrial applications, 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be utilized in producing specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it versatile for developing new products.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various fields:

  • Anticancer Research : Investigations into its effects on cancer cell lines have shown promising results regarding cell proliferation inhibition.
  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Material Science : Its application in developing new materials with enhanced properties has been explored, particularly in coatings and polymers.

Mechanism of Action

The mechanism by which 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The naphthalen-1-ylsulfonyl group may facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties can interact with active sites or catalytic residues, modulating the activity of the target.

Comparison with Similar Compounds

    1-(Naphthalen-1-ylsulfonyl)pyrrolidine-2,5-dione: Lacks the azetidine ring, potentially altering its binding properties and reactivity.

    1-(1-(Phenylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Substitutes the naphthalene group with a phenyl group, which may affect its hydrophobic interactions and overall activity.

Uniqueness: 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific binding properties and reactivity. The presence of both the naphthalene sulfonyl group and the azetidine ring distinguishes it from other compounds, potentially offering unique advantages in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound possesses a unique structure characterized by a pyrrolidine core, sulfonyl group linked to a naphthalene moiety, and a dione functional group. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and neuropharmacology. Below are the key areas of investigation:

1. Anticancer Properties

Studies have shown that derivatives of pyrrolidine-2,5-dione compounds can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against acute myeloid leukemia (AML) cell lines, with rapid induction of cell death observed within hours of treatment .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineLD50 (μM)Time to Cell Death (hrs)
3fMV-4113.52
3eMV-4112.00.5

2. Neuropharmacological Effects

The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor. Antagonism at this receptor has implications for treating cognitive disorders such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : By acting as an antagonist at specific serotonin receptors, it may alter neurotransmitter levels and improve cognitive function.

Case Studies

A notable study explored the synthesis and biological evaluation of various pyrrolidine derivatives, including those similar to our compound of interest. The study highlighted the structure-activity relationship (SAR) that indicated modifications to the sulfonyl group could enhance anticancer activity while reducing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and what are the key challenges in its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates followed by coupling with pyrrolidine-2,5-dione. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., oxidation of the naphthalene moiety). Purification often requires column chromatography under inert conditions due to the compound’s sensitivity to moisture . Reaction optimization using catalysts like triethylamine in dichloromethane improves yields .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodological Answer : Characterization employs 1H/13C NMR to confirm the azetidine-pyrrolidine linkage and sulfonyl group placement. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry. For example, analogous compounds (e.g., 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione) were confirmed via NMR shifts at δ 3.3–3.7 ppm for azetidine protons and δ 7.5–8.2 ppm for naphthalene protons .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Primary assays include enzyme inhibition studies (e.g., proteases or kinases) due to sulfonamide’s role in active-site binding. Cell viability assays (MTT or ATP-based) assess cytotoxicity, often in cancer lines (e.g., HepG2 or MCF-7). For example, sulfonamide-pyrrolidine hybrids showed IC50 values <10 µM in kinase inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in scaled-up synthesis?

  • Methodological Answer : Design of Experiments (DoE) frameworks (e.g., factorial designs) identify critical parameters (temperature, solvent polarity, catalyst loading). For instance, microwave-assisted synthesis reduced reaction times for analogous pyrrolidine derivatives from 20 hours to <2 hours while maintaining >90% yield . Accelerated stability studies under varied pH (2–12) and temperature (25–60°C) guide solvent selection .

Q. How do structural analogs resolve contradictions in reported biological data (e.g., varying potency across cell lines)?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare substituent effects. For example:

Analog StructureKey ModificationObserved Activity
3-((4-Chlorophenyl)sulfonyl)pyrrolidineChlorine substituentEnhanced kinase inhibition (IC50: 2.5 µM)
Naphthalene-free analogRemoval of naphthaleneLoss of cytotoxicity (IC50: >100 µM)
Such data suggest the naphthalene-sulfonyl group is critical for membrane permeability .

Q. What computational strategies predict metabolic stability and off-target interactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model sulfonamide group reactivity, while molecular docking (AutoDock Vina) screens against cytochrome P450 isoforms to predict metabolism. MD simulations assess binding kinetics in biological membranes. For example, ICReDD’s reaction path search methods reduced experimental iterations by 60% in analogous compounds .

Q. How is stability under physiological conditions evaluated for in vivo studies?

  • Methodological Answer : Accelerated degradation studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) quantify half-life. LC-MS/MS monitors decomposition products (e.g., hydrolyzed azetidine ring). For sulfonamide derivatives, stability in plasma (t1/2 > 6 hours) is mandatory for preclinical testing .

Data Contradictions and Resolution

  • Conflict : Variable cytotoxicity in sulfonamide-pyrrolidine hybrids across studies.

    • Resolution : Meta-analysis of cell line-specific expression profiles (e.g., ATP-binding cassette transporters) explains differential uptake. For example, overexpression of P-gp in resistant lines reduces intracellular concentration .
  • Conflict : Discrepancies in reported reaction yields for azetidine coupling.

    • Resolution : Trace water in solvents promotes hydrolysis; strict anhydrous conditions (molecular sieves, argon atmosphere) improve reproducibility .

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